

Spectroscopic Properties of Direct Black 19: An In-depth Technical Guide

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Compound of Interest

Compound Name: Direct black 19

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Abstract

Direct Black 19, also known by its Colour Index number C.I. 35255, is a multi-azo dye widely utilized in the textile and paper industries for its strong tinctorial strength and deep black shade. [1][2] As with many industrial dyes, a thorough understanding of its spectroscopic properties is crucial for quality control, analytical method development, and toxicological studies. This technical guide provides a comprehensive overview of the spectroscopic characteristics of **Direct Black 19**, including its chemical identity and general spectrometric behavior. While specific quantitative data such as maximum absorbance, molar absorptivity, and fluorescence quantum yield are not readily available in public literature, this guide outlines the standardized experimental protocols for their determination, providing a foundational framework for researchers.

Chemical Identity and General Properties

Direct Black 19 is a complex, water-soluble anionic dye.[2] Its chemical structure, characterized by multiple azo (-N=N-) linkages and aromatic rings, is responsible for its intense color.

Table 1: General Properties of **Direct Black 19**

Property	Value	Reference
CI Name	Direct Black 19	[1]
CI Number	35255	[1]
CAS Number	6428-31-5	[1]
Chemical Class	Multi-azo dye	[1][2]
Molecular Formula	C ₃₄ H ₂₇ N ₁₃ Na ₂ O ₇ S ₂	[1]
Molecular Weight	839.77 g/mol	[1]
Appearance	Black powder	[1]
Solubility	Soluble in water	[2]

UV-Visible Spectroscopy

The color of **Direct Black 19** arises from its ability to absorb light in the visible region of the electromagnetic spectrum. The extensive system of conjugated double bonds in its molecular structure gives rise to strong $\pi \rightarrow \pi^*$ electronic transitions.

Absorption Spectrum

A UV-Visible absorption spectrum of **Direct Black 19** in an aqueous solution is expected to show a broad absorption band across the visible spectrum, which is characteristic of black dyes. The maximum absorption wavelength (λ_{max}) is a key parameter for quantitative analysis. While specific values for **Direct Black 19** are not available in the reviewed literature, a spectrophotometric method for its analysis was reported by Hitz et al. in 1978, suggesting that such data exists in specialized literature.[3][4]

Molar Absorptivity

The molar absorptivity (ϵ), or molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a constant for a particular substance at a specific wavelength and is essential for quantitative analysis using the Beer-Lambert law. The determination of the molar absorptivity of **Direct Black 19** would require experimental measurement.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can provide information about the electronic structure and environment of a molecule. Many azo dyes are known to be non-fluorescent or weakly fluorescent due to efficient non-radiative decay processes.

Excitation and Emission Spectra

To date, there is no publicly available information on the fluorescence properties of **Direct Black 19**. If it were to exhibit fluorescence, it would have characteristic excitation and emission spectra. The excitation spectrum would likely resemble its absorption spectrum, while the emission spectrum would be red-shifted (Stokes shift).

Quantum Yield

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Given the general properties of azo dyes, the fluorescence quantum yield of **Direct Black 19** is expected to be very low.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the determination of the key spectroscopic properties of **Direct Black 19**.

Determination of UV-Visible Absorption Spectrum and Molar Absorptivity

This protocol outlines the steps to measure the UV-Vis absorption spectrum and calculate the molar absorptivity of **Direct Black 19**.

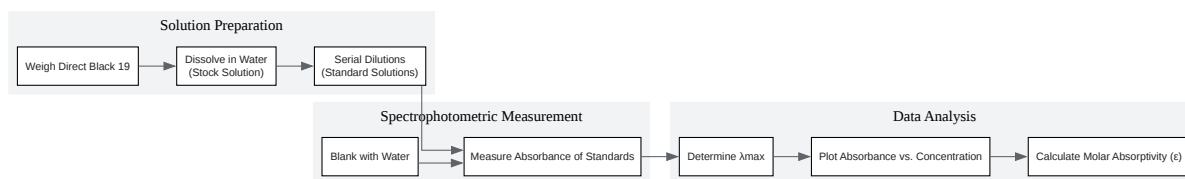
Materials:

- **Direct Black 19** powder
- Distilled or deionized water (spectroscopic grade)
- Volumetric flasks (e.g., 100 mL, 10 mL)

- Pipettes
- UV-Visible spectrophotometer
- Quartz cuvettes (1 cm path length)

Procedure:

- Preparation of a Stock Solution: Accurately weigh a small amount of **Direct Black 19** powder (e.g., 10 mg) and dissolve it in a known volume of distilled water (e.g., 100 mL) in a volumetric flask to prepare a stock solution of known concentration.
- Preparation of Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
- Spectrophotometric Measurement:
 - Turn on the spectrophotometer and allow it to warm up.
 - Set the wavelength range to scan from 200 to 800 nm.
 - Use a quartz cuvette filled with distilled water as a blank to zero the instrument.
 - Record the absorbance spectra of each of the standard solutions.
- Determination of λ_{max} : Identify the wavelength of maximum absorbance (λ_{max}) from the recorded spectra.
- Calculation of Molar Absorptivity:
 - Using the absorbance value at λ_{max} for each standard solution, plot a graph of absorbance versus concentration.
 - According to the Beer-Lambert law ($A = \epsilon bc$), the slope of the resulting linear graph will be equal to the molar absorptivity (ϵ) since the path length (b) is 1 cm.



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Figure 1. Experimental workflow for determining the UV-Vis absorption spectrum and molar absorptivity of **Direct Black 19**.

Measurement of Fluorescence Spectra and Quantum Yield

This protocol describes the steps to measure the fluorescence excitation and emission spectra and to calculate the fluorescence quantum yield of **Direct Black 19** relative to a standard.

Materials:

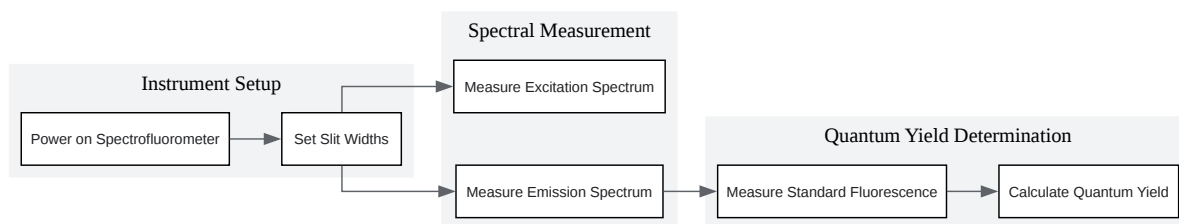
- **Direct Black 19** solution of known absorbance at the excitation wavelength
- Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
- Spectrofluorometer
- Quartz fluorescence cuvettes

Procedure:

- Instrument Setup:
 - Turn on the spectrofluorometer and allow the lamp to stabilize.

- Set the excitation and emission slits to appropriate widths to balance signal intensity and spectral resolution.
- Measurement of Emission Spectrum:
 - Excite the sample at a wavelength where it absorbs light (determined from the UV-Vis spectrum).
 - Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.
- Measurement of Excitation Spectrum:
 - Set the emission monochromator to the wavelength of maximum fluorescence emission.
 - Scan the excitation monochromator over a range of wavelengths to record the fluorescence excitation spectrum.
- Quantum Yield Determination (Relative Method):
 - Prepare a solution of the fluorescence standard with a similar absorbance (typically < 0.1) at the same excitation wavelength as the **Direct Black 19** solution.
 - Measure the integrated fluorescence intensity (the area under the emission spectrum) for both the **Direct Black 19** solution and the standard solution under identical experimental conditions.
 - Calculate the quantum yield of **Direct Black 19** (Φ_x) using the following equation: $\Phi_x = \Phi_{st} * (I_x / I_{st}) * (A_{st} / A_x) * (n_x^2 / n_{st}^2)$ Where:
 - Φ_{st} is the quantum yield of the standard
 - I is the integrated fluorescence intensity
 - A is the absorbance at the excitation wavelength
 - n is the refractive index of the solvent

- The subscripts x and st refer to the sample and the standard, respectively.



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Figure 2. Workflow for the measurement of fluorescence spectra and quantum yield.

Data Presentation

Due to the lack of available data in the public domain, the following tables are presented as templates for researchers to populate with their experimentally determined values.

Table 2: UV-Visible Spectroscopic Data for **Direct Black 19**

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ) ($\text{L mol}^{-1} \text{cm}^{-1}$)
Water	Data not available	Data not available
Other	Data not available	Data not available

Table 3: Fluorescence Spectroscopic Data for **Direct Black 19**

Solvent	Excitation λ_{max} (nm)	Emission λ_{max} (nm)	Stokes Shift (nm)	Quantum Yield (Φ_f)
Water	Data not available	Data not available	Data not available	Data not available
Other	Data not available	Data not available	Data not available	Data not available

Conclusion

This technical guide has synthesized the available information on the spectroscopic properties of **Direct Black 19** and provided standardized protocols for their experimental determination. While specific quantitative data remains to be fully characterized in accessible literature, the methodologies outlined herein offer a clear path for researchers to obtain reliable and reproducible spectroscopic data. Such data is indispensable for the accurate quantification of **Direct Black 19** in various matrices and for a deeper understanding of its photophysical behavior. Further investigation, particularly the retrieval of the findings from the cited 1978 study by Hitz et al., is recommended to complete the spectroscopic profile of this important industrial dye.

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